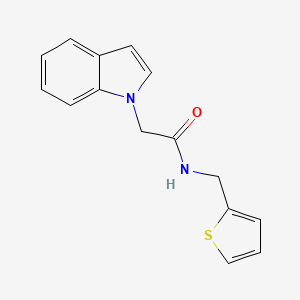2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide
CAS No.: 736939-40-5
Cat. No.: VC4477608
Molecular Formula: C15H14N2OS
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 736939-40-5 |
|---|---|
| Molecular Formula | C15H14N2OS |
| Molecular Weight | 270.35 |
| IUPAC Name | 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C15H14N2OS/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-9H,10-11H2,(H,16,18) |
| Standard InChI Key | XSFDFSFIVILSEP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CS3 |
Introduction
Biological Activities of Similar Compounds
Compounds with indole and thiophene moieties have been studied for various biological activities, including anticancer, antimicrobial, and antiviral properties.
-
Anticancer Activity: Indole-based compounds have shown significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines like Hela, MCF7, and HepG2 .
-
Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Research Methodologies
To evaluate the biological activities of 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, researchers typically employ a range of methodologies:
-
In Vitro Assays: These include cell culture-based experiments to assess cytotoxicity, cell proliferation, and apoptosis induction.
-
Spectroscopic Analysis: Techniques like NMR and LC–MS are used to confirm the chemical structure and purity of the compound.
-
Molecular Docking: Computational studies to predict the binding affinity of the compound to specific biological targets.
Data Tables
Given the lack of specific data on 2-indol-1-yl-N-(thiophen-2-ylmethyl)acetamide, the following table illustrates the general approach to evaluating biological activities of similar compounds:
| Compound Type | Biological Activity | Cell Lines/Targets | Methodologies |
|---|---|---|---|
| Indole Derivatives | Anticancer | Hela, MCF7, HepG2 | In Vitro Assays |
| Thiophene Derivatives | Antimicrobial | Gram-positive/Gram-negative bacteria | Turbidimetric Method |
| Indole-Thiophene Hybrids | Potential Antiviral | Viral RdRp | Molecular Docking |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume